1,4-Benzodioxine-2-carbonyl chloride
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Overview
Description
1,4-Benzodioxin-2-carbonyl chloride is an organic compound with the molecular formula C9H5ClO3. It is a derivative of 1,4-benzodioxin, a heterocyclic compound containing a benzene ring fused with a dioxin ring.
Preparation Methods
The synthesis of 1,4-benzodioxin-2-carbonyl chloride typically involves the chlorination of 1,4-benzodioxin-2-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction conditions often require refluxing the reactants in an inert solvent such as dichloromethane or chloroform .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient chlorinating agents to improve yield and reduce reaction times .
Chemical Reactions Analysis
1,4-Benzodioxin-2-carbonyl chloride undergoes various chemical reactions, primarily involving its carbonyl chloride functional group. Some of the key reactions include:
Nucleophilic Substitution: The carbonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Friedel-Crafts Acylation: This compound can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the 1,4-benzodioxin-2-carbonyl group into aromatic compounds.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts acylation . The major products formed depend on the specific nucleophile or aromatic compound used in the reaction.
Scientific Research Applications
1,4-Benzodioxin-2-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drugs for treating neurodegenerative, inflammatory, and cardiovascular diseases.
Materials Science: This compound is used in the synthesis of polymers and advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 1,4-benzodioxin-2-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives .
In biological systems, compounds derived from 1,4-benzodioxin-2-carbonyl chloride may interact with specific molecular targets, such as enzymes or receptors, depending on their structure and functional groups. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
1,4-Benzodioxin-2-carbonyl chloride can be compared with other benzodioxin derivatives and acyl chlorides:
1,4-Benzodioxin: The parent compound, which lacks the carbonyl chloride group, is less reactive but still of interest due to its structural properties.
1,4-Benzodioxin-2-carboxylic Acid: This compound is a direct precursor to 1,4-benzodioxin-2-carbonyl chloride and shares similar reactivity, though it is less electrophilic.
Benzoyl Chloride: A simpler acyl chloride, benzoyl chloride is more commonly used in organic synthesis but lacks the unique dioxin ring structure of 1,4-benzodioxin-2-carbonyl chloride.
The uniqueness of 1,4-benzodioxin-2-carbonyl chloride lies in its combination of the benzodioxin ring and the highly reactive carbonyl chloride group, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
77948-59-5 |
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Molecular Formula |
C9H5ClO3 |
Molecular Weight |
196.58 g/mol |
IUPAC Name |
1,4-benzodioxine-3-carbonyl chloride |
InChI |
InChI=1S/C9H5ClO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5H |
InChI Key |
MFWHQHDMODQVBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC=C(O2)C(=O)Cl |
Origin of Product |
United States |
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